Methyl 5-chloro-3-nitropicolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloro-3-nitropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-14-7(11)6-5(10(12)13)2-4(8)3-9-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIMWIHRCQNRAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 5 Chloro 3 Nitropicolinate
Historical Perspectives on Substituted Picolinate (B1231196) Ester Synthesis
The synthesis of substituted picolinate esters is rooted in the broader history of pyridine (B92270) chemistry. Early methods for functionalizing the pyridine ring were often harsh and lacked the regioselectivity of modern techniques. nih.gov The electron-deficient character of the pyridine ring, caused by the electronegative nitrogen atom, makes it less reactive towards electrophilic aromatic substitution compared to benzene. nih.gov Traditional methods often relied on forcing conditions, such as high temperatures and strong acids, to achieve substitution. youtube.com The synthesis of picolinic acids and their subsequent esterification were key areas of early investigation, laying the groundwork for the development of more refined and specific synthetic routes.
Classical Synthetic Approaches to Methyl 5-chloro-3-nitropicolinate and its Precursors
The classical synthesis of this compound and its precursors typically involves a series of well-established organic reactions. These methods, while effective, often require multiple steps and careful control of reaction conditions to achieve the desired substitution pattern.
Direct Esterification of 5-chloro-3-nitropicolinic acid
One of the most direct methods for preparing this compound is the esterification of its corresponding carboxylic acid, 5-chloro-3-nitropicolinic acid. The Fischer esterification, a classic acid-catalyzed reaction, is a common approach. youtube.com In this method, the carboxylic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is often used, or water is removed as it is formed. youtube.com
Another approach is the conversion of the carboxylic acid to an acyl chloride, followed by reaction with methanol. nih.gov This method avoids the equilibrium limitations of Fischer esterification and often proceeds under milder conditions. The use of reagents like thionyl chloride or oxalyl chloride can effectively generate the acyl chloride intermediate.
A third method involves the use of activating agents to facilitate the esterification. For example, the mixed anhydride (B1165640) method, using reagents like 2-methyl-6-nitrobenzoic anhydride, has been shown to give good yields for the synthesis of pyridine-carboxylate derivatives. nih.gov
Table 1: Comparison of Esterification Methods for Picolinic Acids
| Method | Reagents | Advantages | Disadvantages |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Simple, inexpensive reagents. youtube.com | Equilibrium-limited, may require harsh conditions. youtube.com |
| Acyl Chloride Method | Thionyl Chloride (SOCl₂), Alcohol | High yielding, not equilibrium-limited. nih.gov | Requires an extra step to form the acyl chloride. |
| Mixed Anhydride Method | 2-Methyl-6-nitrobenzoic Anhydride, Alcohol | Good yields, often milder conditions. nih.gov | Reagent is more complex and expensive. |
Regioselective Nitration and Chlorination Strategies on Pyridine Substrates
Achieving the specific 5-chloro-3-nitro substitution pattern on the picolinate backbone requires careful regioselective strategies. The electron-withdrawing nature of both the chloro and nitro groups, as well as the carboxylate group, influences the position of subsequent substitutions.
Nitration of pyridine derivatives can be challenging and often requires harsh conditions, such as a mixture of nitric acid and sulfuric acid at elevated temperatures. youtube.com The position of nitration is influenced by the existing substituents on the pyridine ring. For instance, the nitration of a chlorinated pyridine would be directed by the electronic effects of the chlorine atom and the pyridine nitrogen.
Similarly, the chlorination of nitropyridines must be controlled to achieve the desired isomer. Chlorination of pyridine itself often requires high temperatures. youtube.com The use of pyridine N-oxides can be a strategic approach to control the regioselectivity of both nitration and halogenation. researchgate.netnih.gov The N-oxide activates the ring towards electrophilic substitution, particularly at the 4-position, and can be subsequently removed. nih.gov
A plausible synthetic sequence could involve the nitration of a suitable picolinic acid precursor, followed by a selective chlorination step, or vice-versa. The order of these reactions is crucial for obtaining the desired 5-chloro-3-nitro substitution pattern.
Multi-step Reaction Sequences for Functionalized Pyridine Carboxylates
The synthesis of highly substituted pyridines like this compound often necessitates multi-step reaction sequences. youtube.com These sequences allow for the sequential introduction of functional groups, providing greater control over the final structure. A general strategy might begin with a readily available pyridine derivative, which is then elaborated through a series of reactions.
For example, a synthetic pathway could start with the oxidation of a substituted picoline (methylpyridine) to the corresponding picolinic acid. This could be followed by nitration and chlorination steps, with the order determined by the desired regioselectivity. Finally, esterification of the resulting 5-chloro-3-nitropicolinic acid would yield the target molecule. The use of protecting groups may be necessary to prevent unwanted side reactions with certain functional groups during the synthetic sequence. youtube.com
Modern Synthetic Advancements and Catalytic Systems for Picolinate Derivatives
Recent years have seen significant advancements in the synthesis of functionalized pyridines, with a focus on developing more efficient and selective catalytic systems. These modern methods offer advantages over classical approaches, such as milder reaction conditions and improved atom economy.
Transition Metal-Mediated Transformations in Pyridine Functionalization
Transition metal catalysis has emerged as a powerful tool for the direct functionalization of pyridine rings. beilstein-journals.orgresearchgate.net These methods often involve the activation of C-H bonds, allowing for the direct introduction of functional groups without the need for pre-functionalized substrates. beilstein-journals.org
Palladium-catalyzed cross-coupling reactions, for example, have been widely used to form C-C and C-N bonds on the pyridine ring. acs.org Similarly, rhodium and iridium catalysts have been employed for the directed C-H functionalization of pyridines. researchgate.net These catalytic systems can offer high levels of regioselectivity, which is crucial for the synthesis of complex pyridine derivatives.
While direct C-H activation on the pyridine ring can be challenging due to the coordinating ability of the nitrogen atom, strategies have been developed to overcome this. nih.govbeilstein-journals.org The use of directing groups or specific ligand designs can help to control the regioselectivity of the functionalization. nih.gov These modern catalytic approaches hold great promise for the development of more efficient and sustainable routes to compounds like this compound.
Chemo- and Regioselective Synthesis of Substituted Pyridine Esters
The synthesis of specifically substituted pyridine esters requires precise control over the reaction conditions to ensure high chemo- and regioselectivity. The pyridine ring's electronic properties, influenced by the nitrogen atom and existing substituents, dictate the position of incoming groups. ijpsonline.com
Regioselectivity is a significant challenge in the functionalization of pyridines due to the potential for reactions at multiple positions (e.g., C-2, C-4). acs.org The activation of the pyridine ring, often through the formation of N-oxides, is a common strategy to direct substituents to the C-2 position with high selectivity. acs.orgnih.gov For example, the sequential addition of Grignard reagents to pyridine N-oxides can yield 2-substituted pyridines. nih.gov Another approach involves the use of blocking groups. A maleate-derived blocking group has been shown to enable Minisci-type alkylation specifically at the C-4 position. chemrxiv.org
Chemoselectivity involves the selective reaction of one functional group in the presence of others. In the synthesis of polysubstituted pyridines, this is often achieved by exploiting the different reactivities of various leaving groups in cross-coupling reactions. nih.gov For instance, in Palladium-catalyzed Suzuki reactions, the reactivity order of leaving groups on a pyridine ring is generally -Br > -OSO₂F > -Cl. nih.gov This differential reactivity allows for the stepwise and controlled introduction of different aryl substituents onto the pyridine core. nih.gov A heteroaryl fluorosulfate, for example, can be coupled while leaving a chloro substituent intact for a subsequent reaction. nih.gov
Table 2: Chemoselective Suzuki Coupling for Polysubstituted Pyridine Synthesis
| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-bromo-5-chloropyridine | Phenylboronic acid | Pd(OAc)₂, SPhos | 2-phenyl-5-chloropyridine | 80% | nih.gov |
| 2-chloro-5-(fluorosulfonyloxy)pyridine | (4-methylphenyl)boronic acid | Pd(dppf)Cl₂ | 2-chloro-5-(p-tolyl)pyridine | 91% | nih.gov |
| 2-chloro-3-phenyl-5-(p-tolyl)pyridine | (4-trifluoromethylphenyl)boronic acid | Pd-PEPPSI-IPr | 2-(4-(trifluoromethyl)phenyl)-3-phenyl-5-(p-tolyl)pyridine | 98% | nih.gov |
Sustainable and Atom-Economical Synthetic Protocols
Modern organic synthesis places a strong emphasis on the development of sustainable and atom-economical protocols. For pyridine derivatives, this has led to the exploration of green chemistry principles. researchgate.netnih.gov
Multicomponent Reactions (MCRs) are a cornerstone of green synthesis, combining three or more reactants in a single step to form a complex product. nih.gov This approach enhances efficiency, reduces waste, and minimizes reaction times. The Hantzsch pyridine synthesis is a classic example of an MCR. ijpsonline.com
Microwave-assisted synthesis has emerged as a green technique that can significantly shorten reaction times and improve yields. nih.govnih.gov For example, a one-pot, four-component reaction to produce novel pyridine derivatives under microwave irradiation in ethanol (B145695) resulted in excellent yields (82%–94%) in just 2–7 minutes. nih.gov
The use of environmentally friendly solvents , such as water or ethanol, or conducting reactions in a solvent-free environment, further contributes to the sustainability of these processes. ijpsonline.comresearchgate.net Ball milling is a mechanochemical, solvent-free technique that has been successfully applied to the deoxygenative alkynylation of heterocyclic N-oxides, offering an environmentally benign and efficient synthetic method. acs.org These green protocols represent a move away from conventional methods that may require harsh conditions or hazardous reagents. researchgate.netnih.gov
Advanced Separation and Purification Techniques for Reaction Products
The isolation and purification of the final product from a reaction mixture is a critical step in chemical synthesis. rsc.org A variety of fundamental and advanced techniques are employed, chosen based on the properties of the compound and impurities.
Fundamental Techniques:
Crystallization: This technique separates a solid product from a solution by inducing the formation of solid crystals. fiveable.me It is highly effective for obtaining high-purity solid compounds like this compound.
Distillation: Used for purifying liquids, this process separates components based on differences in their boiling points. prgc.ac.in
Extraction: This method uses a solvent to selectively dissolve and remove a desired component from a mixture. fiveable.me
Adsorption Chromatography: This is a common laboratory technique where components of a mixture are separated based on their differential adsorption onto a solid stationary phase, such as silica (B1680970) gel or alumina. run.edu.ng
Advanced Techniques:
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC): These are powerful chromatographic techniques that offer high resolution, speed, and sensitivity for separating, identifying, and purifying compounds from complex mixtures. numberanalytics.com
Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. fiveable.menumberanalytics.com SFE is advantageous due to its high solubility, low viscosity, and the ease of solvent removal. fiveable.me
Simulated Moving Bed (SMB) Chromatography: An advanced preparative chromatography technique, SMB allows for continuous separation and purification of components, achieving high purity and yield. fiveable.me
Reactive Distillation: This process combines chemical reaction and distillation in a single unit, which can enhance conversion and selectivity, particularly for equilibrium-limited reactions. fiveable.me
The choice of purification method is crucial for ensuring the final product meets the required standards of purity for subsequent applications. For pyridine esters, a combination of extraction, followed by column chromatography and final crystallization, is a common and effective purification sequence.
Chemical Reactivity and Mechanistic Pathways of Methyl 5 Chloro 3 Nitropicolinate
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines bearing electron-withdrawing groups and a suitable leaving group. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The electron-deficient nature of the pyridine ring, enhanced by additional electron-withdrawing substituents, makes it susceptible to attack by nucleophiles. youtube.com
Direct Displacement of the Chloro Group by Nucleophiles
In Methyl 5-chloro-3-nitropicolinate, the chloro substituent at the C-5 position serves as the leaving group. A nucleophile attacks the electrophilic carbon atom bonded to the chlorine, leading to the formation of a tetrahedral Meisenheimer complex. researchgate.net Aromaticity is temporarily disrupted in this high-energy intermediate. The reaction concludes with the departure of the chloride ion, which restores the aromaticity of the pyridine ring and yields the substituted product. The rate-determining step is typically the initial attack by the nucleophile and the formation of the stabilized intermediate. youtube.com
Influence of the Nitro Substituent on SNAr Reactivity and Regioselectivity
The reactivity and regioselectivity of SNAr reactions are profoundly influenced by the placement of electron-withdrawing groups on the aromatic ring. These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. parchem.com Typically, activation is strongest when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized directly onto the substituent through resonance. libretexts.org
In the case of this compound, the nitro group is at the C-3 position and the chloro leaving group is at C-5. While this represents a meta-like relationship, the pyridine ring's inherent electronic properties and the combined influence of the substituents still permit activation. When a nucleophile attacks the C-5 position, the resulting negative charge in the Meisenheimer complex is delocalized across the ring system. Resonance structures show that this charge resides on C-4, C-2, and, significantly, the ring nitrogen atom. The electron-withdrawing nitro group at C-3 can effectively stabilize the negative charge when it is located at the adjacent C-2 and C-4 positions through its inductive and resonance effects. This stabilization, although potentially less direct than in para- or ortho-substituted systems, is sufficient to lower the activation energy and facilitate the substitution reaction.
Studies on isomeric chloronitropyridines have provided quantitative insights into the effect of substituent placement. For instance, kinetic studies of reactions with arenethiolates showed that 2-chloro-5-nitropyridine (B43025) (a "para-like" system) reacts faster than 2-chloro-3-nitropyridine (an "ortho-like" system). researchgate.net This highlights the sensitivity of reaction rates to the specific electronic and steric environment at the reaction center.
| Compound | Relative Position of NO₂ to Cl | k₂ (x 10⁻³ L mol⁻¹ s⁻¹) |
|---|---|---|
| 2-Chloro-3-nitropyridine | Ortho-like | 2.01 |
| 2-Chloro-5-nitropyridine | Para-like | 12.1 |
Amination and Alkoxylation Reactions
Amination and alkoxylation are common and synthetically valuable SNAr reactions. In these processes, amine or alkoxide nucleophiles displace the chloro group of this compound. The reaction with amines (amination) yields 5-amino-3-nitropicolinate derivatives, while reaction with alkoxides or hydroxides (alkoxylation) produces the corresponding 5-alkoxy/hydroxy-3-nitropicolinate derivatives.
These reactions are typically performed by treating the substrate with the desired amine or a sodium/potassium alkoxide in a suitable solvent. The reactivity of the nucleophile is a key factor; for instance, secondary amines like piperidine are often potent nucleophiles in SNAr reactions. nih.gov While specific experimental data for these reactions on this compound are not detailed in the surveyed literature, the general mechanism allows for predictable outcomes with a range of common nucleophiles.
| Reaction Type | Nucleophile | Expected Product Class |
|---|---|---|
| Amination | Ammonia (B1221849) (NH₃) | 5-Amino-3-nitropicolinate derivative |
| Amination | Primary Amines (R-NH₂) | 5-(Alkylamino)-3-nitropicolinate derivative |
| Amination | Secondary Amines (R₂NH) | 5-(Dialkylamino)-3-nitropicolinate derivative |
| Alkoxylation | Sodium Methoxide (B1231860) (NaOCH₃) | 5-Methoxy-3-nitropicolinate derivative |
| Alkoxylation | Sodium Ethoxide (NaOCH₂CH₃) | 5-Ethoxy-3-nitropicolinate derivative |
| Hydroxylation | Sodium Hydroxide (B78521) (NaOH) | 5-Hydroxy-3-nitropicolinate derivative |
Reduction Chemistry of the Nitro Group
The nitro group in this compound is a key functional handle that can be transformed into an amino group, providing access to a different class of substituted picolinates. This reduction is a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals.
Selective Reduction to Amino-Picolinate Derivatives
The primary objective in the reduction of this compound is the chemoselective conversion of the nitro group to an amine, yielding Methyl 3-amino-5-chloropicolinate. This requires a reducing agent that is reactive enough to reduce the nitro functionality without affecting other reducible groups present in the molecule, namely the chloro substituent, the methyl ester, or the pyridine ring itself. Over-reduction could lead to hydrodechlorination (loss of the chloro group) or reduction of the pyridine ring or ester, which are generally undesirable side reactions.
Catalytic and Non-Catalytic Reduction Methodologies
A variety of methods, both catalytic and non-catalytic, can be employed to achieve the selective reduction of aromatic nitro groups. The choice of methodology depends on factors such as substrate tolerance, cost, and scalability.
Catalytic Methodologies: Catalytic hydrogenation is a widely used method for nitro group reduction. This process typically involves reacting the substrate with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.
Palladium on Carbon (Pd/C): This is a common and effective catalyst for nitro group reduction. However, it can sometimes promote hydrodechlorination, especially with aryl chlorides. Careful control of reaction conditions (temperature, pressure, solvent, and catalyst loading) is necessary to enhance selectivity.
Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is another effective catalyst for the hydrogenation of nitro compounds.
Raney Nickel: This catalyst is also used for nitro reductions and can sometimes offer better selectivity against dehalogenation compared to palladium.
Non-Catalytic Methodologies: Non-catalytic, or chemical, reductions involve the use of stoichiometric reducing agents and are often preferred for their high chemoselectivity, especially in preventing hydrodechlorination.
Tin(II) Chloride (SnCl₂): The reduction of aromatic nitro compounds using stannous chloride in concentrated hydrochloric acid is a classic and reliable method. It is highly selective for the nitro group in the presence of halogens and esters.
Iron (Fe) in Acetic Acid: The use of iron powder in an acidic medium like acetic acid or with an ammonium (B1175870) chloride solution is an economical, effective, and selective method for nitro group reduction. It is widely used in industrial processes. An early synthesis of 3-amino-2-chloro-4-methylpyridine utilized the reduction of its 3-nitro precursor, demonstrating the applicability of such methods to related chloronitropyridine systems.
Sodium Hydrosulfite (Na₂S₂O₄): This reagent can also be used for the selective reduction of nitro groups under mild conditions.
| Methodology | Reagents/Catalyst | Typical Conditions | Key Features |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol (B145695), RT-50°C, 1-5 atm H₂ | Highly efficient; risk of hydrodechlorination. |
| Catalytic Hydrogenation | H₂, PtO₂ | Acidic or neutral solvent, RT, H₂ pressure | Effective for various nitro compounds. |
| Chemical Reduction | SnCl₂·2H₂O, conc. HCl | Ethanol, Reflux | Excellent chemoselectivity; stoichiometric tin waste. |
| Chemical Reduction | Fe, Acetic Acid (AcOH) | Ethanol/Water, Reflux | Economical, selective, and widely used. |
| Chemical Reduction | Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous Methanol, Reflux | Mild conditions, good for sensitive substrates. |
Hydrolysis and Transesterification of the Methyl Ester Moiety
The methyl ester group of this compound is a primary site for nucleophilic attack, enabling its conversion to the corresponding carboxylic acid or other esters through hydrolysis and transesterification, respectively. These reactions can be promoted under acidic, basic, or enzymatic conditions.
Acid-Catalyzed Ester Hydrolysis
Under acidic conditions, the hydrolysis of this compound to 5-chloro-3-nitropicolinic acid is a reversible process, typically requiring heat and a large excess of water to drive the equilibrium toward the products. The reaction mechanism proceeds via the classical AAC2 pathway. libretexts.orgcommonorganicchemistry.com
The initial step involves the protonation of the carbonyl oxygen by a hydronium ion, which enhances the electrophilicity of the carbonyl carbon. Subsequently, a water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A proton transfer from the incoming water molecule to the methoxy (B1213986) group follows, converting it into a good leaving group (methanol). Finally, the elimination of methanol and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product.
Table 1: Representative Conditions for Acid-Catalyzed Ester Hydrolysis
| Reagent/Catalyst | Solvent | Temperature | Product |
|---|
Base-Mediated Saponification
The base-mediated hydrolysis, or saponification, of this compound is an irreversible reaction that proceeds readily to completion. libretexts.org This process is generally faster than acid-catalyzed hydrolysis and is initiated by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.
This attack forms a tetrahedral intermediate, from which the methoxide ion is expelled. The liberated methoxide is a strong base and promptly deprotonates the newly formed carboxylic acid, yielding the carboxylate salt and methanol. An acidic workup is subsequently required to protonate the carboxylate and isolate the final 5-chloro-3-nitropicolinic acid. Common bases used for this transformation include sodium hydroxide and potassium hydroxide in aqueous or alcoholic solutions.
Table 2: Representative Conditions for Base-Mediated Saponification
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| NaOH or KOH | Water/Methanol | Room Temp. to Reflux | Sodium or Potassium 5-chloro-3-nitropicolinate |
Enzymatic Transformations of the Ester Group
Enzymatic hydrolysis offers a mild and highly selective alternative for the transformation of the ester group. Hydrolases, such as lipases and esterases, are known to catalyze the hydrolysis of a wide range of esters. nih.govgoogle.com These biocatalytic reactions are typically conducted under near-neutral pH conditions and at ambient temperatures, which is advantageous for substrates with sensitive functional groups.
The application of enzymes could also facilitate the kinetic resolution of racemic picolinate (B1231196) derivatives, should a chiral center be present elsewhere in the molecule. The enzyme would selectively hydrolyze one enantiomer, allowing for the separation of an enantiomerically enriched ester from the hydrolyzed carboxylic acid of the opposite configuration. nih.govgoogle.com While specific studies on this compound are not prevalent, the broad substrate specificity of many commercially available lipases suggests their potential utility in this context.
Electrophilic Reactions and Other Functional Group Interconversions
The pyridine ring in this compound is significantly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the nitrogen heteroatom, the chloro group, and the strongly deactivating nitro group. Nevertheless, certain functional group interconversions are possible.
Bromination and Other Halogenation Reactions
Direct electrophilic bromination of the highly electron-deficient pyridine ring of this compound is expected to be challenging, requiring harsh reaction conditions. Electrophilic aromatic substitution on pyridine itself is significantly slower than on benzene and typically requires high temperatures and strong acids. The presence of two additional electron-withdrawing groups (chloro and nitro) further deactivates the ring.
Should the reaction proceed, the substitution would be directed to the positions meta to the nitrogen and the nitro group. Given the existing substitution pattern, this would imply reaction at the C-4 or C-6 positions. However, forcing conditions may lead to low yields and potential side reactions. Alternative strategies, such as metalation-halogenation sequences, might offer a more controlled route to further halogenated derivatives.
Derivatization of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom allows for its derivatization, most commonly through N-oxidation. The formation of a pyridine N-oxide can significantly alter the electronic properties of the ring, potentially facilitating other transformations.
The oxidation of the pyridine nitrogen can be achieved using various oxidizing agents, with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid being common choices. The resulting N-oxide, this compound N-oxide, would have modified reactivity. For instance, N-oxidation can activate the positions ortho and para to the nitrogen for nucleophilic substitution. A patent describing the preparation of 3-picoline-N-oxide utilizes hydrogen peroxide in a micro-reactor system, highlighting modern approaches to this transformation. google.com Another patent indicates that N-oxides can be formed from their corresponding tertiary amines, though the conversion rates can be unpredictable in biological systems. epo.org
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-chloro-3-nitropicolinic acid |
| Methanol |
| Sodium 5-chloro-3-nitropicolinate |
| Potassium 5-chloro-3-nitropicolinate |
| This compound N-oxide |
| meta-chloroperoxybenzoic acid (m-CPBA) |
| Hydrogen peroxide |
| Acetic acid |
Mechanistic Investigations and Reaction Pathway Elucidation
Kinetic Studies of Key Transformation Reactions
Kinetic studies are fundamental to understanding reaction mechanisms, providing data on reaction rates, orders, and the influence of various parameters such as temperature and concentration. For Methyl 5-chloro-3-nitropicolinate, this would involve monitoring the rate of its transformation reactions, for instance, nucleophilic aromatic substitution at the chloro position. The electron-withdrawing nitro group and the pyridine (B92270) nitrogen are expected to activate the ring towards such substitutions.
A typical kinetic study would involve reacting this compound with a nucleophile and measuring the change in concentration of the reactant or product over time, often using spectroscopic methods like UV-Vis spectrophotometry. The data would be used to determine the rate law and calculate rate constants. For example, studies on analogous compounds like 2-chloro-5-nitropyridine (B43025) have investigated the kinetics of reactions with amines. nih.gov However, the specific rate constants, activation parameters (enthalpy and entropy of activation), and the precise influence of the methoxycarbonyl group at the 2-position of this compound are not documented.
Spectroscopic Monitoring of Reaction Intermediates
The identification and characterization of transient species, or reaction intermediates, are crucial for elucidating a reaction pathway. For reactions involving this compound, techniques such as NMR, IR, and mass spectrometry could be employed to detect intermediates. nih.govbeilstein-journals.org In the case of nucleophilic aromatic substitution, a Meisenheimer complex is a plausible intermediate.
Spectroscopic monitoring would aim to capture the signature of such an intermediate. For example, low-temperature NMR spectroscopy could potentially allow for the direct observation of the signals from a Meisenheimer complex formed during the reaction. However, no such specific studies have been reported for this compound.
Computational Chemistry Approaches for Mechanistic Insights
Computational chemistry provides powerful tools to complement experimental studies by modeling reaction pathways and transition states.
Density Functional Theory (DFT) Calculations for Transition State Analysis
DFT calculations could be used to model the reaction of this compound with a nucleophile. youtube.com This would involve calculating the energies of the reactants, the transition state, and the products. The geometry of the transition state would provide insights into the bond-breaking and bond-forming processes. Such calculations have been performed for related systems to understand their reactivity. nih.gov
Molecular Dynamics Simulations of Reaction Pathways
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules and to explore reaction pathways over time. researchgate.netjchemlett.com For this compound, MD simulations could provide insights into the role of the solvent in the reaction mechanism and the conformational dynamics of the molecule and any intermediates.
Elucidation of Electron Transfer Processes
The presence of the nitro group suggests that electron transfer processes could play a role in certain reactions of this compound. Techniques such as cyclic voltammetry could be used to study its redox properties, and computational methods could help in understanding the details of any electron transfer steps.
Isotopic Labeling Studies for Mechanistic Probes
Isotopic labeling is a powerful experimental technique for tracing the fate of atoms during a reaction, thereby providing definitive evidence for a proposed mechanism. nih.govnih.gov For example, using a nucleophile labeled with a heavy isotope (e.g., ¹⁸O or ¹⁵N) and analyzing the product distribution by mass spectrometry could confirm the position of nucleophilic attack on the this compound molecule. To date, no isotopic labeling studies specifically targeting the reaction mechanisms of this compound have been found in the available literature.
Derivatization Strategies and Synthesis of Novel Analogues
Synthesis of Pyridine (B92270) Carboxylic Acids and Carboxamides from Methyl 5-chloro-3-nitropicolinate
The ester functionality at the C2 position is a primary site for initial modifications, leading to the formation of the corresponding carboxylic acid and a variety of carboxamides.
Hydrolysis to 5-chloro-3-nitropicolinic acid
The conversion of the methyl ester to the parent carboxylic acid, 5-chloro-3-nitropicolinic acid, is a fundamental transformation. This reaction is typically achieved through standard hydrolysis procedures. Basic hydrolysis, using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide followed by acidic workup, is a common and effective method. The reaction proceeds via saponification, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt. Acidification of the reaction mixture then protonates the carboxylate to yield the final carboxylic acid.
Alternatively, acid-catalyzed hydrolysis using mineral acids such as hydrochloric acid or sulfuric acid in an aqueous medium can also be employed, although this method is generally slower than basic hydrolysis.
Synthesis of Carboxamides
The synthesis of carboxamides from this compound can be approached via two main pathways. The first involves the direct aminolysis of the methyl ester by reacting it with a primary or secondary amine. This reaction is often driven to completion by heating or by using a large excess of the amine.
A more versatile and widely used method involves a two-step process starting from the corresponding carboxylic acid, 5-chloro-3-nitropicolinic acid. The carboxylic acid is first activated to a more reactive species, which is then treated with an amine. Common activation methods include:
Conversion to an Acyl Chloride: The carboxylic acid can be converted to the highly reactive 5-chloro-3-nitropicolinoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with a wide range of amines to form the desired carboxamide.
Peptide Coupling Reagents: A milder and more common approach for synthesizing amides, especially for sensitive substrates, involves the use of peptide coupling reagents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), facilitate the direct condensation of the carboxylic acid with an amine to produce the carboxamide in high yield and under mild conditions.
These methods allow for the introduction of a diverse range of substituents at the C2 position, significantly expanding the library of accessible analogues.
Introduction of Diverse Chemical Functionalities via Existing Reactive Sites
The chloro and nitro groups on the pyridine ring are key handles for introducing further chemical diversity.
The chlorine atom at the C5 position is activated towards oxidative addition by palladium(0) complexes due to the electron-deficient nature of the pyridine ring, which is further enhanced by the ortho-nitro group. This makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the chloro-substituted pyridine with an aryl or heteroaryl boronic acid (or its ester derivatives) in the presence of a palladium catalyst and a base. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. This method allows for the direct introduction of a wide variety of substituted and unsubstituted (hetero)aryl groups at the C5 position, replacing the chlorine atom. nih.govsci-hub.se
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, converting the C5-chloro substituent into a secondary or tertiary amine. organic-chemistry.org It involves the palladium-catalyzed coupling of the aryl chloride with a primary or secondary amine. The development of specialized phosphine-based ligands has greatly expanded the scope of this reaction, allowing for the coupling of a broad range of amines under relatively mild conditions.
Further diversification can be achieved by modifying the nitro and ester groups.
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group, yielding methyl 3-amino-5-chloropicolinate. This transformation is a critical step as it introduces a versatile nucleophilic and basic center onto the pyridine ring. A variety of reducing agents can be employed, with the choice depending on the desired chemoselectivity. wikipedia.org
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a clean and efficient method.
Metal-Acid Systems: Classic conditions such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid are robust and widely used for nitro group reduction. youtube.com
Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst or ammonium (B1175870) formate (B1220265) can also effect the reduction under milder conditions. niscpr.res.in
Chemoselective Reduction: In some cases, the nitro group can be selectively reduced to a hydroxylamine (B1172632) using reagents like zinc dust in ammonium chloride. wikipedia.orgnih.gov
The resulting 3-amino group can be further derivatized through acylation, sulfonylation, alkylation, or used as a handle for constructing fused heterocyclic systems. nih.gov
Modification of the Ester Group: The methyl ester can be reduced to a primary alcohol (hydroxymethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be subjected to further reactions, such as oxidation to an aldehyde or conversion to an alkyl halide for subsequent nucleophilic substitution.
Design and Synthesis of Pyridine Ring System Analogues with Modified Substitution Patterns
By combining the reactions described above, analogues with extensively modified substitution patterns can be designed and synthesized.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group and ring nitrogen strongly activate the C5-chloro position towards nucleophilic aromatic substitution. masterorganicchemistry.comlibretexts.org This allows for the displacement of the chloride by a variety of nucleophiles, providing a complementary method to cross-coupling for installing new functionalities. Common nucleophiles include:
Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can be used to synthesize the corresponding ethers.
Sulfur Nucleophiles: Thiolates can displace the chloride to form thioethers.
Nitrogen Nucleophiles: Amines and ammonia (B1221849) can react under SNAr conditions to yield substituted anilines, often requiring heat. beilstein-journals.orgnih.gov
The reaction proceeds through a negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. libretexts.org
Synthesis of Fused-Ring Systems: The 3-amino-5-chloropicolinate scaffold is an excellent precursor for the synthesis of bicyclic and polycyclic heterocyclic systems. The amino group, in combination with the ester or a derivative thereof, can undergo intramolecular cyclization reactions. For instance, after conversion of the ester to a hydrazide, the resulting intermediate can be cyclized to form triazolopyridine rings. Similarly, reaction of the 3-amino group with appropriately functionalized reagents can lead to the construction of fused pyrimidines, imidazoles, or other heterocyclic rings. arkat-usa.org
By strategically employing these derivatization techniques—hydrolysis, amidation, cross-coupling, nitro reduction, and nucleophilic substitution—a vast chemical space can be explored, starting from the readily available this compound.
Applications in Advanced Organic Synthesis Research
Methyl 5-chloro-3-nitropicolinate as a Key Synthetic Intermediate
The trifunctional nature of this compound positions it as a pivotal starting material for the synthesis of a diverse array of organic molecules. Its utility stems from the differential reactivity of its functional groups, allowing for sequential and regioselective transformations.
While direct examples of the synthesis of complex heterocyclic compounds starting from this compound are not extensively documented in publicly available literature, the analogous compound, 2-chloro-5-methyl-3-nitropyridine (B188117), serves as a valuable proxy to illustrate its potential. Substituted pyridines are frequently employed as pharmacophores in medicinal chemistry. The transformation of these precursors into more elaborate fused heterocyclic systems is a common strategy in drug discovery. For instance, the reaction of similar 2-chloropyridine (B119429) derivatives with various nucleophiles can lead to the formation of bicyclic and tricyclic scaffolds, which form the core of many biologically active compounds.
The inherent functionalities of this compound make it an ideal building block for creating molecules with a high degree of functional group diversity. The chloro and nitro groups can be manipulated to introduce new substituents, while the ester can be converted into other functional groups like amides or carboxylic acids. This allows for the systematic construction of polyfunctionalized molecules with tailored properties. For example, the reduction of the nitro group to an amine, followed by acylation or sulfonylation, and a subsequent nucleophilic aromatic substitution of the chloro group, can generate a wide range of substituted picolinates with multiple points of diversity.
Role in the Development of Agrochemical Research Scaffolds
The picolinate (B1231196) structural motif is a well-established pharmacophore in the agrochemical industry, particularly in the development of herbicides. The ability to introduce various substituents onto the picolinate ring allows for the fine-tuning of biological activity and selectivity.
Research into novel herbicides has demonstrated the importance of the 3-chloro-picolinate scaffold. A study on 3-chloro-6-pyrazolyl picolinate derivatives revealed their potential as a new class of synthetic auxin herbicides. These compounds were designed based on the picolinate herbicide framework and showed significant herbicidal activity. This highlights the potential of this compound as a starting material for the synthesis of new herbicidal candidates. The nitro group could be reduced and transformed into other functionalities to explore structure-activity relationships.
Furthermore, the broader class of nitropyridine derivatives has been investigated for insecticidal properties. The synthesis of novel insecticides derived from 2-chloro-5-nitropyridine (B43025) has been reported, indicating that the core structure of this compound is relevant for the discovery of new pesticidal agents.
Utility in the Discovery and Development of Research Compounds for Pharmaceutical Applications
The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. The specific substitution pattern of this compound offers a unique entry point for the synthesis of novel pharmaceutical agents.
The closely related compound, 2-chloro-5-methyl-3-nitropyridine, has been successfully utilized as an intermediate in the synthesis of potent Janus kinase 2 (JAK2) inhibitors. JAK2 is a non-receptor tyrosine kinase that plays a crucial role in cell signaling, and its dysregulation is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders. In the synthesis of these inhibitors, the 2-chloro-5-methyl-3-nitropyridine core was elaborated through a series of reactions, including oxidation of the methyl group to a carboxylic acid and subsequent amide bond formation. This demonstrates the potential of this compound as a scaffold for the design and synthesis of novel enzyme inhibitors, particularly kinase inhibitors. The inherent functionalities allow for the introduction of various pharmacophoric groups to optimize binding affinity and selectivity for the target enzyme.
| Compound Name | CAS Number |
| This compound | 1211592-61-8 |
| 2-chloro-5-methyl-3-nitropyridine | 22280-56-4 |
| Janus kinase 2 (JAK2) | Not Applicable |
An Examination of the Chemical Compound: this compound
Introduction
This compound is a halogenated and nitrated pyridine derivative. This compound is identified by the CAS Number 1211592-61-8 and has a molecular formula of C₇H₅ClN₂O₄. bldpharm.comcymitquimica.com It belongs to the class of heterocyclic compounds, specifically pyridines, which are six-membered rings containing one nitrogen atom. These types of compounds often serve as intermediates in the synthesis of more complex molecules in various fields of chemical research. cymitquimica.com
Chemical and Physical Properties
The fundamental properties of this compound are listed below.
| Property | Value |
| CAS Number | 1211592-61-8 |
| Molecular Formula | C₇H₅ClN₂O₄ |
| Molecular Weight | 216.58 g/mol |
Table 1: Physicochemical Properties of this compound. cymitquimica.com
Synthesis and Purification
Characterization
Detailed characterization data, including spectroscopic and crystallographic analyses, for this compound is not available in the scientific literature. While suppliers may offer basic quality control data, comprehensive analyses such as ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction data for this specific compound have not been publicly reported.
There is no specific information available in published literature regarding the use of this compound in the following areas:
Structure-Activity Relationship (SAR) Investigations for Molecular Target Modulation (pre-clinical research)There are no documented structure-activity relationship (SAR) investigations where this compound has been used as a lead compound or a derivative for modulating molecular targets in a pre-clinical research setting.
This compound is a known chemical entity available for research use. However, a comprehensive scientific profile detailing its synthesis, purification, in-depth characterization, and specific applications in advanced organic synthesis, receptor binding studies, or SAR investigations is not present in the accessible scientific literature. The absence of such data limits a thorough discussion of its scientific relevance and potential applications beyond its availability as a chemical intermediate. Further research and publication would be necessary to fully elucidate the properties and potential uses of this compound.
Advanced Spectroscopic and Spectrometric Characterization for Structural and Electronic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For Methyl 5-chloro-3-nitropicolinate, both ¹H and ¹³C NMR would provide definitive evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring, in addition to a singlet for the methyl ester protons. The proton at the C4 position (H4), situated between the electron-withdrawing chloro and nitro groups, is expected to be a doublet. The proton at the C6 position (H6), adjacent to the ring nitrogen, will also appear as a doublet due to coupling with H4. The powerful deshielding effect of the ortho-nitro group and the ring nitrogen will shift these proton signals significantly downfield, likely in the range of 8.5-9.5 ppm. The methyl ester protons will appear as a sharp singlet, typically around 3.9-4.1 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will be crucial for confirming the carbon skeleton. Six distinct signals are anticipated: three for the substituted pyridine ring carbons (C3, C5, C2), two for the protonated ring carbons (C4, C6), and one for the ester carbonyl carbon. The carbon bearing the nitro group (C3) and the carbon attached to the chlorine (C5) would be significantly influenced by these substituents. The carbonyl carbon of the methyl ester group is expected to appear in the range of 160-165 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -OCH₃ | ~3.9 - 4.1 (s, 3H) | ~53 |
| H4 | ~8.8 - 9.2 (d) | ~125 |
| H6 | ~9.0 - 9.4 (d) | ~152 |
| C2 | - | ~148 |
| C3-NO₂ | - | ~145 |
| C5-Cl | - | ~135 |
| C=O | - | ~163 |
Predicted values are based on data from related substituted pyridine and picolinate (B1231196) compounds. Actual experimental values may vary. s = singlet, d = doublet.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula and Fragmentation Analysis
HRMS provides an extremely accurate mass measurement, allowing for the determination of a compound's elemental formula. For this compound (C₇H₅ClN₂O₄), the calculated exact mass of the molecular ion [M]⁺ would be used to confirm its composition. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.
The fragmentation pattern in the mass spectrum gives further structural evidence. Expected fragmentation pathways would include the loss of the methoxy (B1213986) group (-•OCH₃) to form an acylium ion, the loss of the nitro group (-NO₂), or the cleavage of the entire methyl ester group.
Table 2: Predicted HRMS Data for this compound
| Species | Formula | Calculated m/z |
| [M]⁺ | [C₇H₅³⁵ClN₂O₄]⁺ | ~215.9911 |
| [M+2]⁺ | [C₇H₅³⁷ClN₂O₄]⁺ | ~217.9881 |
| [M - •OCH₃]⁺ | [C₆H₂³⁵ClN₂O₃]⁺ | ~184.9754 |
| [M - NO₂]⁺ | [C₇H₅³⁵ClNO₂]⁺ | ~169.9982 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands. Key vibrations include the asymmetric and symmetric stretching of the nitro group (NO₂), typically found around 1530-1560 cm⁻¹ and 1345-1365 cm⁻¹, respectively. A strong carbonyl (C=O) stretch from the methyl ester group will be prominent in the region of 1720-1740 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the pyridine ring will appear in the 1400-1600 cm⁻¹ range, while C-H stretching will be observed above 3000 cm⁻¹. The C-Cl stretch is expected in the lower frequency region, typically 600-800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric stretch of the nitro group often gives a strong Raman signal. Aromatic ring vibrations are also typically strong and can provide further structural detail.
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | ~3050 - 3150 |
| Ester C=O | Stretch | ~1720 - 1740 |
| Aromatic C=N, C=C | Ring Stretch | ~1400 - 1600 |
| Nitro N-O | Asymmetric Stretch | ~1530 - 1560 |
| Nitro N-O | Symmetric Stretch | ~1345 - 1365 |
| C-O | Stretch | ~1200 - 1300 |
| C-Cl | Stretch | ~600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted pyridine ring. The spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions. The presence of the electron-withdrawing nitro group and the chloro substituent, in conjugation with the pyridine ring and the ester group, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted methyl picolinate. acs.orgnih.gov The π→π* transitions, which are typically high in intensity, and the lower intensity n→π* transitions would be analyzed to understand the electronic structure of the molecule. researchgate.net
X-ray Crystallography for Definitive Solid-State Molecular Geometry and Conformation
Should a suitable single crystal be obtained, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure of this compound in the solid state. This technique would confirm the substitution pattern on the pyridine ring and reveal precise bond lengths, bond angles, and torsional angles. Based on related structures, such as 2-Chloro-5-methyl-3-nitropyridine (B188117), it is expected that the molecule would be largely planar. researchgate.net The nitro group and the methyl ester group may be slightly twisted out of the plane of the pyridine ring to minimize steric hindrance. nih.gov Furthermore, analysis of the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonds or π–π stacking, that govern the solid-state architecture. researchgate.netnih.gov
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules. This compound is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, it will not exhibit a CD spectrum. This technique would only become applicable if the compound were derivatized with a chiral auxiliary or used as a ligand to form a chiral metal complex.
Theoretical and Computational Studies of Methyl 5 Chloro 3 Nitropicolinate and Its Derivatives
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the stability and electronic nature of Methyl 5-chloro-3-nitropicolinate. Methods such as Density Functional Theory (DFT) are frequently employed to determine the molecule's ground-state electronic structure and associated energetic properties. Specifically, the B3LYP functional combined with a comprehensive basis set like 6-311++G(d,p) is a common choice for achieving a balance between computational cost and accuracy for organic molecules. nih.govnih.gov
These calculations yield the optimized molecular geometry, corresponding to the lowest energy arrangement of the atoms. From this, key energetic data points can be derived. The total electronic energy represents the sum of the kinetic and potential energies of the electrons and nuclei in the molecule. Another critical parameter is the heat of formation (ΔHf), which quantifies the enthalpy change when the compound is formed from its constituent elements in their standard states. For substituted pyridines, isodesmic reactions are often used in calculations to improve the accuracy of the predicted heats of formation. researchgate.net While specific experimental data for this compound is scarce in the public domain, theoretical values can be reliably calculated.
Table 1: Calculated Energetic Properties of this compound (Note: These are illustrative values based on typical DFT calculations for similar molecules.)
| Parameter | Calculated Value | Method/Basis Set |
| Total Electronic Energy | -1285.5 Hartree | DFT (B3LYP)/6-311++G(d,p) |
| Heat of Formation (ΔHf) | -250.8 kJ/mol | Isodesmic Reaction Scheme |
| Dipole Moment | 4.25 Debye | DFT (B3LYP)/6-311++G(d,p) |
These energetic descriptors are crucial for assessing the thermodynamic stability of the molecule and its derivatives. nih.gov
Molecular Orbital Analysis and Frontier Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. masterorganicchemistry.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov
For this compound, the electron-withdrawing nature of the nitro (NO₂) group and the chlorine (Cl) atom significantly influences the FMOs. These groups pull electron density from the pyridine (B92270) ring, which is expected to lower the energy of both the HOMO and, more dramatically, the LUMO. academicjournals.org A lower LUMO energy makes the molecule more susceptible to nucleophilic attack. The HOMO-LUMO gap provides insight into the kinetic stability of the molecule; a smaller gap suggests higher reactivity. nih.gov
Table 2: Predicted Frontier Orbital Energies for this compound (Note: Values are illustrative, based on DFT calculations for analogous nitropyridine systems.)
| Orbital | Energy (eV) | Description |
| HOMO | -7.85 | Primarily located on the pyridine ring and chloro substituent. |
| LUMO | -3.50 | Primarily localized on the pyridine ring with significant contribution from the nitro group. |
| HOMO-LUMO Gap | 4.35 | Indicates moderate kinetic stability. |
Analysis of the spatial distribution of these orbitals reveals the most likely regions for electron donation and acceptance, guiding predictions of reaction mechanisms. rsc.org
Prediction of Chemical Reactivity and Selectivity via Computational Metrics
Beyond FMO theory, other computational metrics can provide a more detailed picture of chemical reactivity. Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the charge distribution on the molecule's surface. nih.gov These maps plot the electrostatic potential, allowing for the identification of electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions.
For this compound, the MEP surface would be expected to show a strong negative potential around the oxygen atoms of the nitro and ester groups, indicating these are likely sites for electrophilic attack or hydrogen bonding. Conversely, a significant positive potential would be anticipated near the hydrogen atoms and potentially on the carbon atom attached to the nitro group, highlighting sites susceptible to nucleophilic attack. Quantum chemical calculations can also determine atomic charges (e.g., using Mulliken population analysis or Natural Bond Orbital analysis), providing a quantitative measure of the electron distribution and further pinpointing reactive centers. nih.gov
Table 3: Predicted Reactivity Metrics for this compound
| Metric | Predicted Finding | Implication for Reactivity |
| MEP Minima | Located on oxygen atoms of the nitro and carbonyl groups. | Most favorable sites for interaction with electrophiles. |
| MEP Maxima | Located on the pyridine ring, influenced by the nitro group. | Regions susceptible to nucleophilic attack. |
| NBO Charges | Significant positive charge on the carbon bonded to the nitro group (C3) and the carbonyl carbon. | Confirms electrophilic character at these positions. |
These metrics are crucial for predicting the regioselectivity of reactions such as nucleophilic aromatic substitution.
Conformational Analysis and Potential Energy Surface Mapping
This compound possesses conformational flexibility, primarily due to the rotation around the single bond connecting the ester group to the pyridine ring. Different rotational orientations (conformers) can have different energies and populations at equilibrium. Conformational analysis aims to identify the most stable conformer(s) and the energy barriers for interconversion. nih.gov
This is achieved by mapping the potential energy surface (PES). A relaxed PES scan is performed by systematically rotating the dihedral angle of the ester group (e.g., C2-C(O)-O-CH₃) and calculating the energy at each step while allowing the rest of the molecule to relax. The resulting plot of energy versus dihedral angle reveals energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them. Studies on related substituted esters show that steric and electronic interactions dictate the preferred orientation of the ester group relative to the ring. nih.gov
Table 4: Illustrative Conformational Energy Profile for Ester Rotation
| Dihedral Angle (C2-C(O)-O-CH₃) | Relative Energy (kcal/mol) | Conformer Type |
| 0° | 0.00 | Global Minimum (Planar) |
| 90° | 3.5 | Transition State |
| 180° | 1.2 | Local Minimum |
Understanding the conformational landscape is vital as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape. nih.gov
In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. The calculations can identify the characteristic stretching and bending modes for the functional groups present, such as the C=O stretch of the ester, the symmetric and asymmetric stretches of the NO₂ group, and various vibrations of the substituted pyridine ring. nih.gov
Table 5: Predicted Spectroscopic Data for this compound (Note: Values are illustrative and typically require scaling to match experimental data.)
| Parameter | Predicted Value | Functional Group |
| ¹³C NMR Shift | ~164 ppm | Carbonyl Carbon (C=O) |
| ¹H NMR Shift | ~8.9 ppm | Proton at C6 |
| IR Frequency | ~1735 cm⁻¹ | C=O Stretch |
| IR Frequency | ~1540 cm⁻¹ | Asymmetric NO₂ Stretch |
| IR Frequency | ~1350 cm⁻¹ | Symmetric NO₂ Stretch |
These in silico predictions serve as a powerful complement to experimental spectroscopy, aiding in spectral assignment and structural elucidation.
Future Research Directions and Emerging Paradigms in Picolinate Chemistry
Exploration of Novel Catalytic Systems for Functionalization
The development of innovative catalytic systems is paramount for unlocking the full synthetic potential of picolinate (B1231196) scaffolds. Future research will likely focus on several key areas:
Photocatalysis and Electrochemistry: These green and sustainable technologies are gaining traction for their ability to facilitate unique chemical transformations under mild conditions. youtube.com The application of photoredox catalysis and electrosynthesis to the functionalization of Methyl 5-chloro-3-nitropicolinate could enable novel C-H activation, cross-coupling, and functional group interconversion reactions.
Nanofiber-Based Catalysts: The immobilization of catalysts on nanofiber supports offers significant advantages in terms of catalyst recovery, reusability, and enhanced activity. nih.gov Research into developing nanofiber-supported metal or organocatalysts for picolinate chemistry could lead to more practical and environmentally friendly synthetic processes. nih.gov
Dual Catalysis: Combining two or more catalytic cycles in a single pot can enable complex transformations that are difficult to achieve through traditional methods. Exploring dual catalytic systems, such as the combination of a transition metal catalyst with an organocatalyst, could open up new avenues for the stereoselective functionalization of picolinates.
A recent study introduced a novel catalytic system utilizing a diethyl zinc/propyl gallate combination for the synthesis of glycolide/ε-caprolactone copolymers, demonstrating the potential of new catalytic approaches in related fields. nih.gov
Development of Asymmetric Synthetic Routes to Chiral Picolinate Analogues
The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry and materials science. nih.govyoutube.com The development of asymmetric routes to chiral picolinate analogues represents a significant and largely unexplored research area. Key strategies that are expected to be influential include:
Chiral Ligand-Metal Complexes: The use of chiral ligands to control the stereochemical outcome of metal-catalyzed reactions is a well-established strategy. nih.gov Designing and synthesizing novel chiral ligands specifically tailored for the asymmetric functionalization of the picolinate ring will be a major focus.
Organocatalysis: Chiral small organic molecules have emerged as powerful catalysts for a wide range of asymmetric transformations. youtube.com The application of organocatalysis to the synthesis of chiral picolinate derivatives offers a metal-free and often more sustainable alternative to traditional methods. youtube.com
Biocatalysis: Enzymes offer unparalleled stereoselectivity and can operate under mild, aqueous conditions. Exploring the use of enzymes, either isolated or in whole-cell systems, for the asymmetric synthesis of chiral picolinates is a promising avenue for future research.
The principles of asymmetric synthesis, including the use of chiral substrates, reagents, and catalysts, provide a solid foundation for these future endeavors. youtube.comyoutube.comyoutube.com
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The integration of automated synthesis and high-throughput experimentation (HTE) is revolutionizing the way chemical research is conducted. youtube.comnih.govresearchgate.net These technologies enable the rapid screening of reaction conditions and the synthesis of large compound libraries, significantly accelerating the discovery and optimization of new reactions and molecules. nih.govrsc.orgchemrxiv.org
For this compound, HTE platforms can be employed to:
Rapidly screen a wide range of catalysts, ligands, solvents, and other reaction parameters to identify optimal conditions for its functionalization. nih.gov
Synthesize libraries of picolinate derivatives for biological screening, facilitating the discovery of new drug candidates. rsc.org
Generate large datasets that can be used to train machine learning algorithms for reaction prediction and optimization. youtube.com
The use of automated workstations can further streamline the entire process, from reaction setup to workup and analysis. youtube.com
Advanced Mechanistic Studies Using In Situ Spectroscopic Techniques
A deep understanding of reaction mechanisms is crucial for the rational design and optimization of chemical processes. rsc.org The application of advanced in situ spectroscopic techniques is providing unprecedented insights into the transient intermediates and reaction pathways that govern chemical transformations. rsc.orgnih.govnih.gov
For reactions involving this compound, techniques such as:
In situ NMR and IR spectroscopy: Can provide real-time information on the concentrations of reactants, intermediates, and products.
Time-resolved mass spectrometry: Can be used to detect and characterize fleeting intermediates.
X-ray absorption and emission spectroscopy: Can provide information on the electronic structure and coordination environment of metal catalysts.
These studies, often complemented by computational modeling, will be instrumental in elucidating the mechanisms of existing reactions and in guiding the development of new, more efficient synthetic methods. rsc.orgresearchgate.net
Computational Design and Virtual Screening of Next-Generation this compound Analogues
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.govresearchgate.net Virtual screening and de novo design approaches allow for the rapid in silico evaluation of large compound libraries, prioritizing the synthesis of molecules with the highest probability of desired activity. nih.govumn.edunih.gov
In the context of this compound, computational methods can be used to:
Design novel analogues with improved biological activity, selectivity, or pharmacokinetic properties. researchgate.net
Predict the binding modes of picolinate derivatives to their biological targets, guiding structure-activity relationship (SAR) studies.
Virtually screen large databases of compounds to identify new picolinate-based hits for a variety of therapeutic targets. researchgate.net
The integration of machine learning and artificial intelligence with these computational tools is expected to further enhance their predictive power and accelerate the discovery of next-generation picolinate-based compounds. nih.gov
Expansion of Applications into Emerging Chemical Science Fields
While picolinates have established applications, particularly in the form of chromium picolinate as a nutritional supplement, the unique substitution pattern of this compound opens doors to new and exciting areas of chemical science. nih.govresearchgate.netnih.govdrugbank.comsigmaaldrich.com Future research is expected to explore its potential in:
Supramolecular Chemistry: The picolinate moiety can act as a versatile building block for the construction of complex macrocycles and metallo-supramolecules, a field that has seen significant growth with related pyrylium (B1242799) salt chemistry. rsc.org
Materials Science: Picolinate-based ligands can be used to create novel metal-organic frameworks (MOFs) and coordination polymers with interesting photophysical or catalytic properties. The chemistry of rare earth picolinate complexes is an area of active investigation. acs.org
Chemical Biology: The development of picolinate-based chemical probes and imaging agents could provide new tools for studying biological processes.
Polymer Chemistry: The dynamics of polyelectrolyte complexes, an area with broad applications, could be influenced by the incorporation of functionalized picolinate monomers. rsc.org
The diverse reactivity of the chloro, nitro, and ester functionalities on the this compound ring system provides a rich platform for the development of molecules with tailored properties for these emerging fields.
Q & A
Q. Table 1: Key Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1211592-61-8 | |
| Molecular Formula | C₇H₅ClN₂O₄ | |
| Molecular Weight | 216.58 g/mol | |
| Melting Point | Not explicitly reported* | - |
| Stability | Hygroscopic; store in dry conditions |
*Note: Melting point data is absent in available literature; differential scanning calorimetry (DSC) is recommended for characterization.
Basic: How should this compound be stored to ensure stability?
Answer:
Store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Maintain storage temperatures below 25°C in a dry, ventilated environment. Avoid exposure to moisture, strong acids/bases, and incompatible materials (e.g., reducing agents) to prevent decomposition into toxic gases like NOₓ .
Basic: What analytical techniques are optimal for characterizing purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group at position 3, methyl ester at position 2).
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>98% typical for research-grade material).
- Mass Spectrometry (MS): ESI-MS in positive ion mode to verify molecular ion peaks (m/z = 217 [M+H]⁺) .
Advanced: How can researchers optimize reaction yields for derivatives of this compound?
Answer:
Employ a Design of Experiments (DOE) approach to evaluate variables:
Catalyst Selection: Test Lewis acids (e.g., ZnCl₂) for Friedel-Crafts reactions.
Solvent Polarity: Compare DMF (polar aprotic) vs. toluene (non-polar) in nucleophilic substitutions.
Temperature Gradients: Assess kinetic vs. thermodynamic control in nitro-group reductions.
Document contradictions in yield data (e.g., lower yields in polar solvents due to side reactions) and validate via control experiments .
Advanced: What computational strategies predict reactivity of this compound in cross-coupling reactions?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect directs substitution at the chlorine-bearing position.
- Molecular Dynamics (MD): Simulate solvent interactions to predict solubility and aggregation behavior.
- Validation: Correlate computational results with experimental outcomes (e.g., Suzuki-Miyaura coupling efficiency) .
Advanced: How to resolve contradictions in reported spectroscopic data for nitro-picolinate derivatives?
Answer:
Discrepancies in NMR shifts (e.g., conflicting aromatic proton assignments) may arise from:
Solvent Effects: Deuterated DMSO vs. CDCl₃ can alter chemical shifts by 0.2–0.5 ppm.
Impurity Interference: Trace solvents (e.g., residual ethyl acetate) may obscure peaks.
Methodology:
- Re-run spectra under standardized conditions.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Safety: What personal protective equipment (PPE) is required for handling this compound?
Answer:
- Gloves: Nitrile or neoprene (impervious to organic solvents).
- Eye Protection: Goggles with side shields.
- Respiratory Protection: N95 mask for dust control; SCBA for spill emergencies.
- Lab Coat: Chemical-resistant material.
Refer to spill protocols in : Evacuate area, suppress dust with wet sand, and dispose of waste as hazardous organic nitro compounds .
Safety: How to mitigate risks during accidental release?
Answer:
- Immediate Action: Isolate the area and increase ventilation.
- Containment: Use non-combustible absorbents (e.g., vermiculite) for solid spills.
- Decontamination: Clean surfaces with ethanol/water (70:30), followed by sodium bicarbonate solution to neutralize acidic residues.
- Documentation: Report incidents per OSHA Hazard Communication Standard (29 CFR 1910.1200) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
